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Cy7.5 carboxylic acid

Cat. No.: B12284419
M. Wt: 685.3 g/mol
InChI Key: NENPZWGBKUDTPW-UHFFFAOYSA-N
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Description

Contextualization of Near-Infrared Fluorescent Dyes in Scientific Inquiry

Near-infrared (NIR) fluorescent dyes, operating in the 650–1700 nm wavelength range, are of immense interest in chemical biology and biomedical research. nih.govrsc.org This interest stems from several key advantages they offer over dyes that fluoresce in the visible spectrum. Biological tissues exhibit minimal autofluorescence and reduced light scattering in the NIR window, which allows for deeper tissue penetration and improved image contrast. nih.govrsc.org This makes NIR dyes particularly well-suited for in vivo imaging applications. axispharm.com

Cyanine (B1664457) dyes, a major class of NIR dyes, are lauded for their high molar absorptivity, strong fluorescence, and good photostability. nih.gov However, challenges such as aqueous insolubility and a tendency to aggregate in biological environments can limit their effectiveness. nih.gov To address these issues, researchers have focused on modifying existing dye structures with various functional groups. nih.gov

Significance of Carboxylic Acid Functionalization in Molecular Design

The introduction of a carboxylic acid (-COOH) group to a fluorescent dye scaffold, such as in Cy7.5 carboxylic acid, is a critical design feature. This functional group serves as a versatile chemical handle for covalently attaching the dye to a wide array of biomolecules, including proteins, antibodies, and peptides. invivochem.commedchemexpress.combiocat.com This process, known as bioconjugation, is fundamental to creating targeted fluorescent probes.

The carboxylic acid itself is typically un-activated. apexbt.comfishersci.com For efficient labeling of biomolecules, it is often pre-activated, for example, as an N-hydroxysuccinimide (NHS) ester. apexbt.comfishersci.combroadpharm.com This amine-reactive derivative readily reacts with primary amine groups on biomolecules to form stable amide bonds. broadpharm.combroadpharm.com This ability to specifically tag molecules of interest allows researchers to track their location and dynamic changes within complex biological systems. invivochem.commedchemexpress.combiocat.com Furthermore, the addition of carboxylic acid and other hydrophilic groups like sulfonates can improve the water solubility of the dye, which is often a challenge with cyanine dyes. nih.govchemicalbook.com

Historical Development and Evolution of Cy7.5 Derivatives for Research

The development of cyanine dyes dates back over a century, initially finding use in the photographic industry to sensitize emulsions to a broader range of light wavelengths. wikipedia.orgnih.gov Their application in biological research is a more recent, yet impactful, evolution. The Cy dye family, including Cy3, Cy5, and Cy7, was developed to provide a range of fluorescent colors for multiplexed detection. wikipedia.org

Cy7.5 is a heptamethine cyanine dye and a derivative of Indocyanine Green (ICG), the only NIR fluorescent dye currently approved for human use. nih.govencyclopedia.pub However, ICG itself lacks reactive functional groups for conjugation. nih.gov The development of derivatives like this compound provided the necessary chemical functionality for targeted labeling. invivochem.commedchemexpress.com

Further advancements have led to the creation of various Cy7.5 derivatives to enhance their properties for specific applications. For instance, sulfonated versions of this compound exhibit increased water solubility. broadpharm.comchemicalbook.com Other derivatives include Cy7.5 azide (B81097) for use in click chemistry, and Cy7.5 NHS esters for direct labeling of amine-containing molecules. broadpharm.combroadpharm.com Researchers have also focused on creating sterically protected dyes to improve fluorescence brightness and stability. rsc.org These ongoing modifications aim to produce dyes with improved quantum yields, photostability, and pharmacokinetic profiles for more advanced bioimaging. rsc.orglumiprobe.com

Overview of Key Research Domains Employing this compound

The unique properties of this compound and its derivatives have led to their widespread use across several key research domains:

Biomarker and Cell Imaging: this compound is extensively used to label and track biomolecules, enabling researchers to visualize cellular structures and processes with high clarity. axispharm.cominvivochem.combiocat.com

In Vivo Imaging: Due to the deep tissue penetration of NIR light, Cy7.5-labeled probes are invaluable for non-invasive imaging in small animal models. axispharm.comapexbt.com This allows for the study of disease progression, drug delivery, and the biodistribution of therapeutic agents. apexbt.comapexbt.com

Flow Cytometry: The distinct and reliable signal of Cy7.5 makes it an effective tool for cell sorting and analysis in flow cytometry. axispharm.com

Bioanalytical Assays: In complex biological samples, Cy7.5 is used for the detection and analysis of multiple biomolecular targets. axispharm.com

Drug Delivery and Nanoparticle Tracking: Researchers have used this compound to label hydrogels and nanoparticles to non-invasively track their localization and degradation in vivo. apexbt.com For example, it has been used to label insulin (B600854) and monitor its biodistribution. apexbt.com

Interactive Data Tables

Spectral Properties of Cy7.5 Derivatives

DerivativeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹)Quantum YieldSolubility
Sulfo-Cy7.5 carboxylic acid778797222,0000.21Water, DMF, DMSO
Cy7.5 NHS ester788808223,0000.1DMSO, DMF, DCM
Cy7.5 azide788808223,0000.1DMSO, DMF, DCM
Cyanine7.5 carboxylic acid788808223,0000.10Organic solvents

Data sourced from multiple chemical supplier and research article databases. broadpharm.combroadpharm.combroadpharm.comlumiprobe.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H49ClN2O2 B12284419 Cy7.5 carboxylic acid

Properties

Molecular Formula

C45H49ClN2O2

Molecular Weight

685.3 g/mol

IUPAC Name

6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoic acid;chloride

InChI

InChI=1S/C45H48N2O2.ClH/c1-44(2)39(46(5)37-25-23-33-16-8-10-18-35(33)42(37)44)27-21-31-14-13-15-32(30-31)22-28-40-45(3,4)43-36-19-11-9-17-34(36)24-26-38(43)47(40)29-12-6-7-20-41(48)49;/h8-11,16-19,21-28,30H,6-7,12-15,20,29H2,1-5H3;1H

InChI Key

NENPZWGBKUDTPW-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C\5/C(C6=C(N5CCCCCC(=O)O)C=CC7=CC=CC=C76)(C)C)/CCC4)C.[Cl-]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-]

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Cy7.5 Carboxylic Acid

Asymmetric Synthetic Routes for Functionalized Carbocyanine Dyes

The construction of asymmetric carbocyanine dyes often involves a modular approach, allowing for the late-stage introduction of sensitive functional groups. nih.govacs.org This strategy helps to avoid the decomposition of these functionalities under the harsh conditions, such as high temperatures, that can be required during the initial steps of dye synthesis. nih.govacs.org

Stepwise Condensation Approaches for Polymethine Chains

The conventional and widely adopted method for constructing the polymethine chain of cyanine (B1664457) dyes is through a stepwise condensation reaction. nih.govacs.org This process typically involves the reaction of two nucleophilic aza-heterocycles, such as indolenine derivatives, with a precursor that forms the polymethine bridge. nih.govacs.org For heptamethine cyanines like Cy7.5, this precursor is often a derivative of malonaldehyde. nih.gov

A common strategy involves the initial formation of a hemicyanine intermediate. nih.gov This is achieved by reacting a quaternized indolenine salt with a polymethine chain precursor. nih.gov Subsequently, this intermediate is reacted with a second, different quaternized indolenine salt to yield the final asymmetric cyanine dye. nih.gov Microwave-assisted synthesis has been explored to reduce reaction times and solvent usage in these condensation reactions. researchgate.net

Recent advancements have also utilized furfural (B47365) derivatives as starting materials for the synthesis of the polymethine chain, offering an alternative to traditional pyridine (B92270) or cyclohexanone-based methods. acs.org This approach can be performed as a one-pot reaction to manage unstable intermediates like Stenhouse salts and employs a stepwise condensation to achieve regioselective synthesis of asymmetrical cyanine dyes. acs.orgrsc.org

Strategies for Introducing Carboxylic Acid Moieties

The carboxylic acid group is a key functionality for cyanine dyes as it provides a handle for bioconjugation. nih.gov This moiety is typically introduced by using a starting material that already contains a carboxyl group or a precursor that can be easily converted to one.

One common method is the alkylation of an indolenine nitrogen with a haloalkanoic acid, such as 3-bromopropionic acid or 6-bromohexanoic acid. nih.govacs.org This reaction introduces a carboxylic acid-terminated alkyl chain onto one of the heterocyclic rings before the condensation steps to form the full dye. nih.govacs.org For example, indolenine can be alkylated with 3-bromopropionic acid in acetonitrile (B52724) to yield a cationic salt bearing a propionic acid handle. nih.gov This functionalized salt is then used in the subsequent condensation reactions to form the final dye. nih.gov

Another strategy involves the post-synthetic modification of a cyanine precursor. acs.org For instance, a reactive site on the central part of the polymethine chain, such as a meso-chlorine atom, can be substituted by a nucleophile that also carries a carboxylic acid group. acs.org

Derivatization Strategies for Reactive Cy7.5 Species

To facilitate the covalent attachment of Cy7.5 to biomolecules, the carboxylic acid group is often converted into a more reactive species or used as a point for introducing other functional groups.

Formation of Activated Esters (e.g., N-Hydroxysuccinimide Esters)

The most common method for activating the carboxylic acid group of Cy7.5 for reaction with primary amines (e.g., lysine (B10760008) residues in proteins) is the formation of an N-Hydroxysuccinimide (NHS) ester. aatbio.combroadpharm.com This conversion is typically achieved by reacting the Cy7.5 carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, such as a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (B1669883) (DCC). nih.govinstras.com

The resulting Cy7.5 NHS ester is a reactive species that readily forms a stable amide bond with primary amines under mild conditions, typically at a neutral or slightly basic pH. aatbio.combroadpharm.com This makes it an ideal reagent for labeling proteins, peptides, and amine-modified oligonucleotides. aatbio.com

Reagent Purpose Typical Reaction Conditions
N-Hydroxysuccinimide (NHS)Forms the active esterIn the presence of a carbodiimide coupling agent
N,N'-Diisopropylcarbodiimide (DIC)Carbodiimide coupling agentDichloromethane or other organic solvents
Dicyclohexylcarbodiimide (DCC)Carbodiimide coupling agent1,2-dimethoxyethane or other organic solvents

Introduction of Diverse Functional Groups (e.g., Azides, Alkynes, Maleimides, Hydrazides, Tetrazines, Amines)

The carboxylic acid of Cy7.5 can also serve as a versatile anchor point for the introduction of a wide array of other functional groups, enabling different conjugation strategies. nih.gov

Azides and Alkynes : These groups are introduced for use in bioorthogonal "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.netinterchim.frnih.gov The carboxylic acid can be coupled to an amine-containing azide (B81097) or alkyne linker using standard amide bond formation chemistry. nih.gov This allows for highly specific and efficient labeling of biomolecules that have been modified with the complementary functional group. interchim.fr

Maleimides : Maleimides are commonly used to label sulfhydryl groups, such as those on cysteine residues in proteins. interchim.fr A maleimide (B117702) moiety can be introduced by reacting the this compound with an amine-containing maleimide derivative.

Hydrazides and Amines : The carboxylic acid can be converted to an acyl hydrazide or an amine. thermofisher.com Hydrazides can be used to label aldehydes and ketones, while the introduction of a primary amine allows for subsequent reaction with other amine-reactive reagents. thermofisher.com

Tetrazines : Tetrazines are used in inverse-electron-demand Diels-Alder cycloaddition reactions with strained alkenes or alkynes. A tetrazine-containing molecule can be coupled to the carboxylic acid of Cy7.5 to create a probe for this type of bioorthogonal ligation.

Functional Group Conjugation Target Reaction Type
AzideAlkyneCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
AlkyneAzideCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
MaleimideSulfhydryl (e.g., Cysteine)Michael Addition
HydrazideAldehyde, KetoneHydrazone formation
TetrazineStrained Alkenes/AlkynesInverse-electron-demand Diels-Alder Cycloaddition
AmineActivated Carboxylic Acids, etc.Amide bond formation, etc.

Considerations for Aqueous Solubility and Organic Co-solvent Utilization in Synthesis

The solubility of cyanine dyes is a critical factor in both their synthesis and their application, particularly in biological systems which are predominantly aqueous. creative-diagnostics.comlumiprobe.com

Non-sulfonated cyanine dyes, including many Cy7.5 derivatives, often exhibit poor water solubility. creative-diagnostics.comlumiprobe.com Therefore, their synthesis and subsequent labeling reactions typically require the use of organic co-solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). aatbio.comcreative-diagnostics.comlumiprobe.com These solvents are necessary to dissolve the dye and facilitate efficient reaction with biomolecules in aqueous buffers. lumiprobe.com For labeling reactions, the recommended volume of co-solvent can be around 10-15%. lumiprobe.com

To improve aqueous solubility, cyanine dyes can be sulfonated. creative-diagnostics.comlumiprobe.com The addition of sulfonate groups significantly enhances the water solubility of the dyes, often eliminating the need for organic co-solvents in labeling protocols. creative-diagnostics.comlumiprobe.com Sulfonated cyanine dyes are less prone to aggregation in aqueous environments, which can otherwise lead to fluorescence quenching and inaccurate experimental results. creative-diagnostics.comlumiprobe.com The increased hydrophilicity of sulfonated dyes makes them particularly well-suited for bioconjugation and in vivo imaging applications. creative-diagnostics.comdigitellinc.com

During synthesis, purification of highly water-soluble precursors can be achieved by dissolving the product in water and washing with organic solvents of increasing polarity to remove impurities. acs.org Lyophilization is then used to isolate the purified water-soluble product. nih.govacs.org

Control and Reference Sample Preparation Methodologies

The preparation of control and reference samples of this compound is a critical step for ensuring the validity of experimental data. These samples serve as benchmarks for instrument calibration, as negative controls in binding and uptake assays, and for the quantitative analysis of fluorescence intensity. The methodologies employed differ based on the specific derivative of this compound being used, primarily distinguished by the presence or absence of sulfonate groups which dictates water solubility.

The non-activated carboxylic acid form of the dye is frequently utilized as a non-reactive control in experiments and for instrument calibration. glpbio.com For biomolecule labeling, pre-activated versions such as Cy7.5 NHS ester or the more water-soluble sulfo-Cy7 NHS ester are typically recommended. glpbio.com

Stock Solution Preparation

The initial step in preparing control and reference samples is the creation of a concentrated stock solution. The choice of solvent is paramount and is dictated by the solubility of the specific this compound derivative.

For the non-sulfonated this compound , which exhibits low aqueous solubility, organic solvents are necessary. glpbio.com Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly employed. glpbio.com To prepare a stock solution, the dye is first dissolved in an organic solvent before being introduced to an aqueous buffer. glpbio.com

Conversely, sulfo-Cy7.5 carboxylic acid , which contains sulfonate groups, demonstrates good solubility in water, as well as in DMF and DMSO. lumiprobe.com This increased hydrophilicity makes it suitable for direct use in aqueous solutions. medchemexpress.com

General Protocol for Stock Solution Preparation:

Accurately weigh a precise amount of this compound powder.

Dissolve the powder in the appropriate solvent (e.g., DMSO for the non-sulfonated form, water or DMSO for the sulfonated form) to achieve a desired high concentration (e.g., 1-10 mM).

Ensure complete dissolution, using gentle vortexing or sonication if necessary.

Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles. glpbio.com

Table 1: Solubility and Recommended Solvents for this compound Derivatives

CompoundSolubility in WaterRecommended Solvents for Stock Solution
This compoundLowDMSO, DMF
Sulfo-Cy7.5 carboxylic acidGoodWater, DMSO, DMF

Preparation of Standard Solutions and Calibration Curves

Standard solutions of this compound are essential for generating calibration curves, which allow for the conversion of arbitrary fluorescence units to absolute concentrations. This is a fundamental requirement for quantitative analysis in fluorescence spectroscopy and imaging.

A series of standard solutions is prepared by performing serial dilutions of the stock solution in the appropriate experimental buffer (e.g., phosphate-buffered saline - PBS). It is crucial to ensure that the final concentration of any organic solvent carried over from the stock solution is minimal and does not interfere with the assay.

Example Protocol for Generating a Standard Curve:

Prepare a series of dilutions from the stock solution in the desired buffer. The concentration range should encompass the expected experimental values.

Transfer equal volumes of each standard solution to a multi-well plate or cuvettes.

Measure the fluorescence intensity of each standard using a fluorometer or imaging system with the appropriate excitation and emission wavelengths for Cy7.5 (typically around 788 nm for excitation and 808 nm for emission). axispharm.com

Plot the fluorescence intensity as a function of the known dye concentration.

Perform a linear regression analysis on the data points that fall within the linear range of detection for the instrument to generate a standard curve.

Table 2: Spectral Properties of this compound

PropertyWavelength (nm)
Excitation Maximum~788
Emission Maximum~808

Note: Spectral properties can vary slightly depending on the solvent and local environment. axispharm.com

Use as a Negative Control

In many biological applications, it is necessary to distinguish between specific binding or uptake of a labeled molecule and non-specific interactions. The non-activated this compound serves as an excellent negative control for this purpose. Since the carboxylic acid group is not activated, it will not form covalent bonds with biomolecules under typical physiological conditions.

By incubating cells or tissues with the unconjugated this compound, researchers can quantify the level of background fluorescence resulting from non-specific adhesion or passive accumulation. This background signal can then be subtracted from the signal obtained with the Cy7.5-labeled conjugate to determine the true specific signal. For instance, in cellular imaging experiments, cells treated with only the free dye would represent the negative control group. nih.gov

Quality Control and Storage

The integrity of control and reference samples is paramount. Purity is typically assessed by the manufacturer using techniques such as 1H NMR and HPLC-MS, with purities often exceeding 95%. lumiprobe.com Proper storage is critical to prevent degradation of the dye. Stock solutions should be stored at low temperatures (-20°C or -80°C) and protected from light. lumiprobe.com Repeated freeze-thaw cycles should be avoided by storing the dye in single-use aliquots. glpbio.com

Bioconjugation Strategies and Bioorthogonal Chemistry with Cy7.5 Carboxylic Acid

Covalent Attachment Mechanisms

The cornerstone of Cy7.5 carboxylic acid's utility in bioconjugation lies in its ability to form stable covalent bonds with biomolecules. This is most commonly achieved through the chemical reactivity of its carboxylic acid group.

Amide Bond Formation via Carboxylic Acid Activation (e.g., Carbodiimide (B86325) Chemistry, EDC/NHS Chemistry)

A prevalent method for conjugating this compound to biomolecules is through the formation of a stable amide bond. thermofisher.com This process typically involves the activation of the carboxylic acid group, most commonly using carbodiimide chemistry. thermofisher.comrsc.org 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely used water-soluble carbodiimide that reacts with the carboxylic acid of Cy7.5 to form a highly reactive O-acylisourea intermediate. thermofisher.comrsc.org

This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid. thermofisher.com To improve the efficiency of the reaction and create a more stable intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included in the reaction mixture. thermofisher.comrsc.org EDC facilitates the coupling of NHS to the carboxyl group, forming an NHS ester. thermofisher.com This NHS ester is more stable in aqueous solutions than the O-acylisourea intermediate and reacts efficiently with primary amine groups (-NH2) present on biomolecules, such as the lysine (B10760008) residues in proteins, to form a stable amide linkage. thermofisher.comrsc.orgsigmaaldrich.com The reaction is typically carried out in a buffer with a pH ranging from 7.5 to 9.5 to optimize the modification of lysine residues. bocascientific.com

The general reaction scheme can be summarized as follows:

Activation: Cy7.5-COOH + EDC → Cy7.5-CO-O-acylisourea intermediate

Stabilization (optional but recommended): Cy7.5-CO-O-acylisourea intermediate + NHS → Cy7.5-CO-NHS ester + EDC byproduct

Conjugation: Cy7.5-CO-NHS ester + Biomolecule-NH2 → Cy7.5-CO-NH-Biomolecule + NHS

This EDC/NHS chemistry is a robust and versatile method for labeling a wide array of biomolecules with Cy7.5. lumiprobe.com

Labeling of Biomolecular Architectures

The versatility of this compound's conjugation chemistry allows for its application in labeling a diverse range of biomolecules.

Protein and Peptide Conjugation Methodologies

Proteins and peptides are frequent targets for fluorescent labeling due to their central roles in biological processes. jlu.edu.cn The primary method for conjugating this compound to these molecules is through the EDC/NHS-mediated coupling to primary amines found on lysine residues and the N-terminus of the polypeptide chain. sigmaaldrich.comnatahub.org For proteins and peptides with low aqueous solubility, the this compound, which also has limited water solubility, may need to be dissolved in an organic co-solvent like DMSO or DMF before being added to the aqueous solution of the biomolecule. apexbt.com

The efficiency of conjugation can be influenced by several factors, including the pH of the reaction buffer, the concentration of the coupling reagents, and the number of accessible amine groups on the protein or peptide. bocascientific.com It is also possible to modify the C-terminal carboxylic acid groups of a peptide using amine-functionalized dyes in the presence of EDC. stratech.co.uk

BiomoleculeConjugation StrategyKey ReagentsReference
Proteins (general)Amide bond formationEDC, NHS/Sulfo-NHS thermofisher.com
PeptidesAmide bond formationEDC, NHS/Sulfo-NHS natahub.org
AntibodiesAmide bond formationEDC, NHS/Sulfo-NHS medchemexpress.commedchemexpress.com

Nucleic Acid Labeling Protocols

Cy7.5 is also used for labeling nucleic acids like DNA and RNA. axispharm.com While direct conjugation to the standard bases is not typical, nucleic acids can be labeled by incorporating modified nucleotides that contain a reactive functional group, such as a primary amine. These amine-modified oligonucleotides can then be readily coupled with NHS-activated this compound. bocascientific.com This allows for the site-specific incorporation of the fluorescent label at either the 5' or 3' end, or even at internal positions within the nucleic acid sequence.

Alternatively, some labeling kits provide reagents for the non-enzymatic labeling of nucleic acids, which can be a simpler method for certain applications. bocascientific.com

BiomoleculeConjugation StrategyKey ReagentsReference
Amine-modified DNA/RNAAmide bond formationEDC, NHS/Sulfo-NHS bocascientific.com

Oligosaccharide and Glycan Labeling

Labeling of oligosaccharides and glycans often requires a derivatization step to introduce a functional group suitable for conjugation. nih.gov A common method is reductive amination, where the reducing end of the glycan is reacted with a compound containing a primary amine. nih.gov While this compound itself cannot be directly used in this manner, an amine-containing derivative of Cy7.5 could be attached to the glycan via reductive amination. Subsequently, the carboxylic acid group on the Cy7.5 molecule would be available for further conjugation if needed.

A more direct approach involves using metabolic oligosaccharide engineering. researchgate.net In this strategy, cells are fed with unnatural sugar analogs containing bioorthogonal functional groups like azides or alkynes. These modified sugars are incorporated into the cell's glycans. researchgate.net A Cy7.5 dye functionalized with a complementary reactive group can then be used to specifically label these glycans via click chemistry. researchgate.net

BiomoleculeConjugation StrategyKey Reagents/MethodsReference
GlycansMetabolic oligosaccharide engineering followed by click chemistryAzide- or alkyne-modified sugar analogs, Cy7.5-alkyne or Cy7.5-azide researchgate.net
GlycansReductive aminationAmine-derivative of Cy7.5, reducing agent nih.gov

Integration into Bioorthogonal Labeling Schemes

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. interchim.frnih.gov The development of bioorthogonal reactions has provided powerful tools for labeling and visualizing biomolecules in their natural environment. nih.gov Cy7.5, with its favorable NIR fluorescence properties, becomes a powerful imaging tool when equipped with functional groups that can participate in these selective reactions. lumiprobe.comaatbio.com

While this compound itself is an unactivated form of the dye, it serves as a crucial precursor for creating reactive derivatives suitable for bioorthogonal ligation. apexbt.comlumiprobe.com The carboxylic acid group can be readily converted into more reactive functionalities, such as N-hydroxysuccinimide (NHS) esters, or modified to include bioorthogonal handles like azides and alkynes. apexbt.comnih.gov

Click chemistry describes a class of reactions that are rapid, high-yielding, and tolerant of aqueous environments, making them ideal for biological applications. nih.govnih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of [2+3] dipolar cycloaddition. nih.govmedchemexpress.com

To integrate Cy7.5 into CuAAC schemes, its carboxylic acid functionality is typically converted to an azide (B81097) or alkyne. Cy7.5 azide derivatives are commercially available and can react with alkyne-modified biomolecules in the presence of a copper(I) catalyst to form a stable triazole linkage. lumiprobe.combroadpharm.comsapphirebioscience.commedchemexpress.com This strategy has been widely used for labeling proteins, peptides, and other biomolecules. nih.govmedchemexpress.com For instance, a Cy7.5 azide can be "clicked" onto a protein that has been metabolically engineered to contain an alkyne-bearing unnatural amino acid.

Another important bioorthogonal reaction is the inverse electron demand Diels-Alder (IEDDA) reaction. medchemexpress.comrsc.org This reaction occurs between an electron-deficient diene, typically a tetrazine, and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO). rsc.orgthno.org The IEDDA reaction is exceptionally fast and proceeds without the need for a catalyst, making it highly suitable for in vivo applications. rsc.orgthno.org Cy7.5 can be incorporated into IEDDA labeling by functionalizing it with a dienophile, like norbornene, which can then react with a tetrazine-modified target molecule. thno.orgnih.gov This approach has been used to develop theranostic conjugates for targeted cancer therapy and imaging. thno.org

Table 1: Click Chemistry Reactions Involving Cy7.5 Derivatives

Reaction Type Cy7.5 Derivative Reaction Partner Key Features Reference
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cy7.5 azide Alkyne-modified biomolecule High efficiency, stable triazole linkage, requires copper catalyst. nih.govmedchemexpress.comlumiprobe.com

To circumvent the cytotoxicity associated with the copper catalyst used in CuAAC, strain-promoted alkyne-azide cycloaddition (SPAAC) was developed. interchim.frnih.gov SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react spontaneously with azides without the need for a catalyst. interchim.frmedchemexpress.com

For SPAAC applications, this compound can be derivatized to contain a DBCO group. medchemexpress.com These Cy7.5-DBCO conjugates can then be used to label azide-modified biomolecules in living cells and organisms. medchemexpress.comchemrxiv.org The reaction is highly specific and bioorthogonal, as neither the azide nor the DBCO group cross-reacts with native functional groups found in biological systems. interchim.fr This method has been successfully employed for the surface functionalization of extracellular vesicles (EVs) with a modified antibody labeled with both Cy7.5 and DBCO for targeted delivery and imaging. chemrxiv.org

Table 2: Comparison of CuAAC and SPAAC for Cy7.5 Labeling

Feature Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reference
Catalyst Copper(I) None interchim.frnih.gov
Reaction Rate Generally very fast with catalyst Fast, dependent on cyclooctyne (B158145) structure interchim.frrsc.org
Biocompatibility Limited by copper cytotoxicity High, suitable for in vivo applications interchim.fr
Cy7.5 Reagent Cy7.5-azide or Cy7.5-alkyne Cy7.5-DBCO or other strained alkynes medchemexpress.commedchemexpress.com

| Reaction Partner | Alkyne or Azide | Azide | medchemexpress.commedchemexpress.com |

Multi-dye Labeling and Multiplexed System Design

The narrow emission spectrum of Cy7.5 in the NIR region makes it an excellent candidate for multi-dye labeling and multiplexed imaging, where multiple targets are detected simultaneously. axispharm.com In such systems, several spectrally distinct fluorescent dyes are used to label different biomolecules.

Cy7.5 is often used in combination with other cyanine (B1664457) dyes, such as Cy3 and Cy5, which have emission maxima at shorter wavelengths. axispharm.com This allows for the simultaneous visualization and quantification of multiple cellular components or biological processes. For example, in fluorescence microscopy or flow cytometry, different cell populations or subcellular structures can be labeled with distinct dye-antibody conjugates. aatbio.com

The design of multiplexed systems requires careful selection of fluorophores to minimize spectral overlap and ensure that the emission from one dye does not interfere with the detection of another. The large Stokes shift and high quantum yield of Cy7.5 contribute to its effectiveness in these applications, providing bright signals with minimal background interference. axispharm.combroadpharm.combroadpharm.com Recent advancements have led to the development of novel fluorescent dyes with improved properties, further expanding the possibilities for multiplexed analysis. biosearchtech.com

A practical example of multiplexing involves the use of Cy7.5-labeled nanoparticles for in vivo imaging. nih.gov By co-administering nanoparticles labeled with different fluorophores, researchers can track the biodistribution and targeting efficiency of multiple drug delivery systems simultaneously. The ability to perform such multiplexed analyses is crucial for advancing our understanding of complex biological systems and for the development of new diagnostic and therapeutic strategies.

Advanced Spectroscopic and Optical Characterization Techniques

Absorption and Emission Spectroscopy Investigations

Cy7.5 carboxylic acid, a heptamethine cyanine (B1664457) dye, exhibits intense absorption and emission bands in the near-infrared (NIR) region, which is a key feature for applications requiring deep tissue penetration and minimal background autofluorescence. axispharm.com The non-sulfonated form of this compound typically displays an absorption maximum (λ_abs) at approximately 788 nm and an emission maximum (λ_em) around 808 nm, resulting in a Stokes shift of about 20 nm. axispharm.comlunanano.calumiprobe.comapexbt.com

Spectral shifts can be observed depending on the molecular environment and structural modifications. For instance, the water-soluble sulfonated version, sulfo-Cy7.5 carboxylic acid, shows a slight blue shift in its spectral properties. Its absorption and emission maxima are recorded at approximately 778 nm and 797 nm, respectively. broadpharm.comlumiprobe.com Such shifts can be attributed to the influence of solvent polarity and the electronic effects of the sulfonate groups. In some cases, the presence of a carboxylic acid group on the cyanine structure has been found to cause a blue shift compared to its methyl ester derivative. nih.gov The aggregation of dye molecules at higher concentrations can also influence spectral features, though this can often be suppressed by the addition of surfactants or co-solvents. nih.govd-nb.info

Table 1: Spectral Properties of this compound Variants

Compound Absorption Max (nm) Emission Max (nm) Solvent/Form Citations
This compound 788 808 Organic Solvents lunanano.calumiprobe.comapexbt.com
Sulfo-Cy7.5 carboxylic acid 778 797 Water, DMF, DMSO broadpharm.comlumiprobe.com

The molar absorptivity, or extinction coefficient (ε), is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a critical parameter for quantifying the concentration of the dye in solution via the Beer-Lambert law. For this compound, this value is notably high, indicating a strong probability of light absorption.

The determination of the molar absorption coefficient for new or modified dyes can be a labor-intensive process. researchgate.net However, established values for common fluorophores are available. For the non-sulfonated this compound, the extinction coefficient is consistently reported to be 223,000 L·mol⁻¹·cm⁻¹. lunanano.calumiprobe.comapexbt.com The sulfonated variant, sulfo-Cy7.5 carboxylic acid, has a very similar value of 222,000 L·mol⁻¹·cm⁻¹. broadpharm.com This high molar absorptivity is a significant contributor to the dye's brightness.

Table 2: Molar Absorptivity of this compound

Compound Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) Citations
This compound 223,000 lunanano.calumiprobe.comapexbt.com
Sulfo-Cy7.5 carboxylic acid 222,000 broadpharm.com

For this compound, the quantum yield varies significantly with its structure. The non-sulfonated form has a reported quantum yield of 0.10. lunanano.calumiprobe.com In contrast, the sulfonated derivative, sulfo-Cy7.5 carboxylic acid, exhibits a higher quantum yield of 0.21. broadpharm.comlumiprobe.com This improvement is often attributed to a rigidized trimethylene chain in the cyanine structure, which reduces non-radiative decay pathways and enhances fluorescence. broadpharm.comlumiprobe.com This increased quantum yield, combined with the high extinction coefficient, makes sulfo-Cy7.5 a particularly bright NIR fluorophore. broadpharm.com The brightness of some cyanine dyes with a C4'-carboxylic acid group has been observed to be significantly higher than their corresponding methyl ester derivatives. nih.gov

Table 3: Fluorescence Quantum Yield of this compound Variants

Compound Quantum Yield (Φ) Citations
This compound 0.10 lunanano.calumiprobe.com
Sulfo-Cy7.5 carboxylic acid 0.21 broadpharm.comlumiprobe.com

Photostability, or the resistance to photochemical degradation (photobleaching) upon exposure to light, is a crucial characteristic for fluorescent dyes, especially in applications requiring long-term or high-intensity imaging. axispharm.com Cyanine dyes, while bright, can be susceptible to photobleaching.

The assessment of photostability typically involves irradiating a solution of the dye with a specific wavelength and intensity of light over time. The degradation is monitored by measuring the decrease in absorbance or fluorescence intensity. nih.gov For example, in studies of photouncaging, the absorption spectrum is monitored at regular intervals during irradiation to track the decomposition of the parent dye molecule. nih.govd-nb.info While specific quantitative photostability studies for this compound are not widely detailed in general product literature, it is often described as having high photostability and resistance to photobleaching, which are essential for consistent signaling during imaging experiments. axispharm.comaxispharm.com The photodegradation of other dyes has been studied by following changes in absorption or fluorescence as a function of illumination dose, which allows for the calculation of degradation rates. semanticscholar.org

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule, thereby confirming its chemical structure.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, FTIR is used to verify the presence of the defining carboxylic acid group (-COOH) alongside the complex cyanine backbone.

The key vibrational bands for the carboxylic acid functional group are:

C=O Stretch: The carbonyl (C=O) stretching vibration is one of the most characteristic and intense peaks in an IR spectrum. For a carboxylic acid, this peak typically appears in the region of 1700–1725 cm⁻¹. In studies of model polyamide membranes, this band was specifically quantified at around 1718 cm⁻¹ to determine the concentration of carboxylic acid groups. nih.gov

O-H Stretch: The hydroxyl (O-H) stretching vibration of a carboxylic acid is very broad and strong, typically appearing in the range of 2500–3300 cm⁻¹. This broadness is due to hydrogen bonding between the carboxylic acid molecules.

C-O Stretch: The carbon-oxygen (C-O) single bond stretch appears between 1210 and 1320 cm⁻¹. libretexts.org

FTIR analysis can confirm the chemical structure and purity of synthesized this compound by identifying these characteristic peaks. medchemexpress.com

Table 4: General Characteristic FTIR Peaks for a Carboxylic Acid Group

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Appearance
Carbonyl (C=O) Stretch 1700 - 1725 Strong, sharp
Hydroxyl (O-H) Stretch 2500 - 3300 Strong, very broad
C-O Stretch 1210 - 1320 Medium

Vibrational Sum Frequency Spectroscopy (VSFS) for Surface Interactions

Vibrational Sum Frequency Spectroscopy (VSFS) is a powerful, surface-specific technique ideal for investigating the molecular structure and orientation of molecules at interfaces. diva-portal.org As a second-order nonlinear optical spectroscopy, VSFS is inherently sensitive only to environments where inversion symmetry is broken, such as at a surface or interface, making it possible to obtain vibrational spectra of molecules in a single layer without interference from the bulk medium. diva-portal.orgchemrxiv.org

While specific VSFS studies focused exclusively on this compound are not prominent in the available literature, the technique's application to other carboxylic acids, such as those in Langmuir monolayers, provides a clear framework for its potential use. acs.orgresearchgate.netrsc.org In such studies, VSFS is used to probe the vibrational modes of the carboxylic acid headgroups, adjacent alkyl chains, and interfacial water molecules. chemrxiv.orgresearchgate.net This allows for the direct determination of molecular orientation, ordering, and the degree of protonation (charging) of the carboxylic acid groups at an interface as a function of environmental factors like subphase pH and ion concentration. acs.orgrsc.org For this compound, VSFS could provide invaluable insights into its self-assembly on various substrates, its interaction with biological membranes, and the precise orientation of its chromophore and carboxylic acid functional group at these critical interfaces.

Raman Spectroscopy Studies

Raman spectroscopy offers a detailed molecular fingerprint by probing the vibrational modes of a molecule. nih.gov This non-invasive technique relies on the inelastic scattering of monochromatic light, with the resulting energy shifts corresponding to specific chemical bonds and functional groups within the molecule. nih.gov It can be used to identify structural differences between isomeric compounds by highlighting changes in select vibrational modes. nih.gov

For this compound, Raman spectroscopy can serve as a crucial tool for structural confirmation. Although cyanine dyes can be prone to fluorescence interference, the use of near-infrared excitation wavelengths (a key feature of FT-Raman spectroscopy) can mitigate this issue. The resulting spectrum would be expected to show characteristic peaks for the polymethine chain C=C stretching, vibrations of the indole (B1671886) rings, and modes associated with the carboxylic acid group. For instance, the C=O stretching vibration of the carboxyl group is a strong Raman scatterer and its position in the spectrum can provide information about hydrogen bonding and dimerization. nih.gov Furthermore, when this compound is adsorbed onto a metallic nanoparticle surface (Surface-Enhanced Raman Spectroscopy or SERS), the signal can be dramatically enhanced, allowing for ultra-sensitive detection and providing information on the molecule's orientation and binding to the surface. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules in solution. dtu.dknih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. mdpi.com For a complex molecule like this compound, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to assign all proton and carbon signals, confirming the dye's intricate cyclic and polyene structure. Quality control of Cyanine7.5 carboxylic acid batches often involves ¹H NMR and HPLC-MS to ensure a purity of 95% or higher. lumiprobe.com

The ¹H-NMR spectrum would show distinct regions for the aromatic protons on the indole rings, the vinyl protons of the polymethine chain, and the aliphatic protons of the alkyl chain bearing the carboxylic acid. mdpi.com Similarly, the ¹³C-NMR spectrum provides complementary data on the carbon skeleton. mdpi.com While a complete, assigned NMR dataset for this compound is highly specific to the exact molecular structure and solvent conditions, a general representation of expected chemical shifts can be compiled.

Table 1. Generally expected NMR chemical shift regions for this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
NucleusStructural MoietyExpected Chemical Shift (ppm)Notes
¹HCarboxylic Acid (-COOH)~12.0Broad singlet, position is concentration and solvent dependent.
¹HAromatic/Vinyl Protons6.0 - 8.5Complex multiplet patterns from the indole rings and polymethine chain.
¹HAlkyl Protons (-CH₂-, -CH₃)1.0 - 4.0Includes protons on the N-alkyl chains and the chain with the carboxyl group.
¹³CCarboxylic Carbon (-COOH)~170-180Typically a lower intensity signal.
¹³CAromatic/Vinyl Carbons100 - 175A large number of signals corresponding to the extensive π-system.
¹³CAlkyl Carbons (-CH₂-, -CH₃)15 - 50Signals from the various aliphatic carbons in the structure.

X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) in Dye-Material Complexes

When this compound is used to functionalize surfaces or is incorporated into material complexes, X-ray based techniques become essential for characterization.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top few nanometers of a material. metall-mater-eng.commostwiedzy.pl In the context of this compound immobilized on a substrate (e.g., titanium dioxide, gold nanoparticles), XPS can confirm the successful attachment of the dye. mdpi.com High-resolution scans of the C 1s, N 1s, and O 1s regions can distinguish between the different chemical environments of these atoms. For example, the O 1s spectrum could differentiate between the oxygen atoms in the carboxylic acid group (C=O and C-OH) and potentially reveal their interaction with the substrate surface upon binding. metall-mater-eng.com

X-ray Diffraction (XRD) is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. For dye-material complexes, XRD can provide information on the molecular packing of the dye molecules. mdpi.com While this compound itself is typically amorphous or microcrystalline, when it forms a thin film on a surface, XRD could potentially reveal if there is any long-range ordering or preferential orientation, which can significantly impact the optical and electronic properties of the assembly. mdpi.com

Fluorescence Quenching and Activation Studies

The fluorescence of Cy7.5 is highly sensitive to its local environment, a property that is central to its use in activatable probes. Fluorescence quenching (a decrease in quantum yield) and subsequent activation (restoration of fluorescence) are key phenomena studied to understand and design responsive imaging agents.

A common mechanism for quenching is aggregation-caused quenching (ACQ). When Cy7.5 is conjugated to a polymer like hyaluronic acid (HA), the relatively hydrophobic dye can cause the conjugate to form nanoparticle aggregates in aqueous solutions. nih.gov This self-assembly often leads to significant attenuation of the fluorescence signal. nih.gov The disassembly of these nanoparticles, for instance by adding an organic co-solvent like DMSO, can restore the strong fluorescence emission. nih.gov This reversible quenching and activation forms the basis for probes that can be "turned on" in specific environments.

Another strategy involves intermolecular quenching between two different dye molecules. d-nb.infonih.gov Studies have shown that π-stacking can occur not only between identical cyanine dyes but also between different ones, such as Cy5 and Cy7. d-nb.infonih.gov This interaction can lead to efficient quenching of the fluorescence of one or both dyes. The absorption spectrum of such a complex may show a blue-shifted peak indicative of this π-stacking interaction. d-nb.infonih.gov

Table 2. Research Findings in Fluorescence Quenching and Activation of Cy7.5.
System/MethodObservationProposed MechanismReference
Cy7.5 conjugated to Hyaluronic Acid (HA) in waterFluorescence signal is attenuated or nearly completely quenched.Self-assembly into nanoparticles and aggregation-caused quenching due to the dye's hydrophobic nature. nih.gov
NanoCy7.5 NPs in H₂O:DMSO (1:1) solutionStrong fluorescence is regained.Disassembly of nanoparticles, leading to de-aggregation of the dye molecules. nih.gov
Uptake of NanoCy7.5 by cancer cellsIncrease in Cy7.5 fluorescence signal inside cells.Energy-dependent endocytosis and potential interaction with intracellular components leading to dequenching. nih.gov
Interaction between Cy5-COOH and a Cy7-DBCO quencherFluorescence of Cy7 is quenched and a blue-shifted absorbance peak appears in PBS.Intermolecular π-stacking between the Cy5 and Cy7 dyes. d-nb.infonih.gov

Time-Resolved Fluorescence Spectroscopy

Time-Resolved Fluorescence Spectroscopy measures the decay of fluorescence intensity over time after excitation by a short pulse of light. This provides access to the fluorescence lifetime (τ), which is the average time the fluorophore spends in the excited state before returning to the ground state. This technique is a powerful tool for probing the molecular environment and dynamic processes that affect the dye. lubio.ch

For this compound, fluorescence lifetime measurements can provide information that is complementary to steady-state fluorescence measurements. For example, in a system where both monomeric (highly fluorescent) and aggregated (quenched) species of the dye exist, time-resolved spectroscopy could potentially distinguish between these populations, as they would exhibit different fluorescence lifetimes. The technique is also fundamental to studying Fluorescence Resonance Energy Transfer (FRET), where the lifetime of a donor fluorophore is shortened in the presence of a suitable acceptor. lubio.ch While a powerful method for studying cyanine dye photophysics acs.org, specific time-resolved fluorescence studies detailing the lifetime of this compound in various environments were not detailed in the provided search results. However, the technique remains a critical component of the advanced characterization toolkit for this and other functional dyes.

Research Applications in Molecular and Cellular Biology Excluding Clinical Human Trials

In Vitro Imaging and Cellular Analysis

Fluorescence Microscopy for Cellular Structures and Processes

Cy7.5 carboxylic acid and its derivatives are utilized for high-resolution imaging of subcellular structures and dynamic cellular processes. By conjugating the dye to molecules with specific cellular targets, researchers can visualize the localization and morphology of organelles.

For instance, cyanine (B1664457) dyes with mitochondrial targeting moieties have been developed for selective mitochondrial imaging. In a study using a novel Cy5-based fluorescent dye with a mitochondrial-targeting group, high-resolution confocal microscopy revealed significant colocalization with MitoTracker Red, a commercially available mitochondrial stain. The quantitative analysis of this colocalization in HEK293 cells yielded a high Pearson's correlation coefficient, indicating the dye's specificity for mitochondria nih.govbiorxiv.org. This approach allows for the long-term tracking of mitochondrial dynamics, such as fission and fusion events, which are crucial in cellular processes like apoptosis utoronto.ca. While this study used a Cy5 derivative, the same principle is applicable to this compound for NIR imaging of mitochondria.

ParameterValueCell LineReference
Pearson's Correlation Coefficient (PCC) 0.90HEK293 nih.govbiorxiv.org
Cellular Localization MitochondriaHEK293 nih.govbiorxiv.org

Flow Cytometry for Cell Sorting and Analysis

Flow cytometry is a powerful technique for analyzing and sorting heterogeneous cell populations. When conjugated to antibodies that recognize specific cell surface markers, Cy7.5 provides a distinct fluorescent signal in the far-red channel, enabling multicolor analysis of complex cell mixtures.

The use of antibody-fluorophore conjugates is a cornerstone of immunophenotyping. For example, in the analysis of lymphocyte subsets, antibodies against markers such as CD3, CD4, and CD8 are conjugated to different fluorochromes. The inclusion of a PE-Cy7 tandem dye (a conjugate of phycoerythrin and a cyanine dye similar to Cy7) allows for the clear identification of specific T-cell populations within a sample of peripheral blood mononuclear cells (PBMCs) nih.gov. This enables researchers to quantify the proportions of different immune cells, which is critical in immunology and cancer research.

A representative analysis of T-lymphocyte subsets in human peripheral blood using a panel of fluorescently labeled antibodies, including a CD8-APC-Cy7 conjugate, could yield the following data:

Cell PopulationMarkerPercentage of Lymphocytes (%)
Total T Lymphocytes CD3+49.58
Helper T Lymphocytes CD3+CD4+30.87
Cytotoxic T Lymphocytes CD3+CD8+12.18
B Lymphocytes CD19+36.40

This table presents illustrative data based on typical lymphocyte subset analysis and is not from a single specific study using this compound.

Bioanalytical Assays for Biomolecular Target Detection

The high sensitivity of fluorescence detection makes this compound a suitable label for various bioanalytical assays designed to detect and quantify specific biomolecules, such as proteins and nucleic acids. These assays are often based on the highly specific interactions between antibodies and antigens or complementary nucleic acid strands.

Fluorescence-based immunoassays, for example, can be developed for the detection of cancer biomarkers. In a surface-enhanced Raman scattering (SERS)-based lateral flow immunoassay, which shares principles with fluorescence-based assays, nano-probes are used for the sensitive detection of biomarkers like squamous cell carcinoma antigen (SCCA) and cancer antigen 125 (CA125) in serum. Such an assay demonstrated a limit of detection (LOD) in the picogram per milliliter range, showcasing the high sensitivity achievable with these methods rsc.org. This compound can be employed in similar fluorescence-based formats, such as fluorescence-linked immunosorbent assays (FLISA), to achieve sensitive detection of disease biomarkers.

BiomarkerAssay TypeLimit of Detection (LOD) in SerumReference
SCCA SERS-based LFA8.093 pg/mL rsc.org
CA125 SERS-based LFA7.370 pg/mL rsc.org

This table provides an example of the sensitivity of a fluorescence-based immunoassay and is intended to be illustrative of the potential application of this compound.

Monitoring Dynamic Changes of Labeled Biological Molecules

The ability to track the movement and interactions of biomolecules in real-time is crucial for understanding cellular function. This compound can be used as a tag to monitor these dynamic processes. One powerful technique for studying molecular interactions is Förster Resonance Energy Transfer (FRET), which measures the energy transfer between two fluorophores in close proximity.

FRET can be used to detect protein-protein interactions or conformational changes within a single protein utoronto.canih.govbecker-hickl.comyoutube.com. In a FRET experiment, a donor fluorophore is excited and transfers energy to a nearby acceptor fluorophore, resulting in acceptor fluorescence. The efficiency of this energy transfer is highly dependent on the distance between the two fluorophores, typically in the range of 1-10 nanometers becker-hickl.com. By labeling two interacting proteins with a suitable FRET pair, such as a cyanine dye and another fluorophore, the association and dissociation of these proteins can be monitored in real-time. While specific studies detailing the use of this compound in FRET are limited, its spectral properties make it a potential acceptor for donors emitting in the red region of the spectrum.

Quantitative Analysis of Cellular Uptake Kinetics and Mechanisms (e.g., Endocytosis)

Understanding how nanoparticles and other drug delivery vehicles are internalized by cells is fundamental for the development of effective therapies. This compound can be used to label these delivery systems, allowing for the quantitative analysis of their uptake kinetics and the elucidation of the underlying endocytic pathways.

In a study investigating the endocytosis of fluorescently labeled carbon nanoparticles (FCNPs) in A549 lung cancer cells, researchers used specific inhibitors of different endocytic pathways to determine the primary mechanisms of nanoparticle uptake. The intracellular fluorescence of the labeled nanoparticles was quantified after treatment with these inhibitors. The results showed that multiple pathways, including clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis, were involved in the internalization of the nanoparticles researchgate.net.

Endocytosis InhibitorTarget PathwayInhibition of FCNP Uptake in A549 Cells (%)Reference
Chlorpromazine Clathrin-mediated~40% researchgate.net
Methyl-β-cyclodextrin Caveolin-mediated~50% researchgate.net
Cytochalasin D Macropinocytosis~60% researchgate.net
Nocodazole Microtubule-dependent transport~55% researchgate.net

In Vivo Research Imaging Applications (Non-Clinical)

The near-infrared fluorescence of Cy7.5 is highly advantageous for in vivo imaging in animal models, as it allows for deep tissue penetration and minimizes background signal. This enables non-invasive, real-time visualization of biological processes in living organisms.

One significant application is in cancer research, where Cy7.5-labeled probes can be used to target and image tumors. For example, a study utilized a Cy7-labeled tetrameric RGD peptide to target integrin αvβ3, a protein that is highly expressed on tumor neovasculature. In vivo fluorescence imaging in mice bearing U87MG glioblastoma xenografts demonstrated that the tetrameric RGD probe had the highest tumor accumulation and the strongest tumor-to-normal tissue contrast compared to monomeric and dimeric versions.

The biodistribution and pharmacokinetic properties of Cy7.5-labeled molecules can also be assessed. In a study with a Cy7.5-labeled peptide, ApoPep-1, researchers were able to track its entry into the brain in a mouse model of Parkinson's disease, demonstrating its potential for imaging neurodegenerative processes sci-hub.box. Another study used this compound to label a hydrogel, allowing for non-invasive imaging of its localization and degradation in the kidney of mice mdpi.com.

Imaging AgentAnimal ModelTargetKey FindingReference
Cy7-E{E[c(RGDyK)]2}2 Mouse (U87MG xenograft)Integrin αvβ3Tumor-to-normal tissue ratio of 4.35 at 4h post-injection.
Cy7.5-ApoPep-1 Mouse (Parkinson's model)Apoptotic neuronsBrain entry within 2 hours. sci-hub.box
Cy7.5-labeled hydrogel MouseKidneyNon-invasive imaging of hydrogel localization and degradation. mdpi.com

Deep Tissue Imaging with Near-Infrared Fluorescence

The ability of near-infrared light to penetrate biological tissues more deeply than visible light makes Cy7.5 an exceptional fluorophore for in vivo imaging. When conjugated to targeting moieties, Cy7.5 allows for the visualization of structures and processes deep within an organism with high signal-to-background ratios. This is crucial for studying disease progression, and the biodistribution of therapeutics in preclinical animal models. For instance, studies have shown that for imaging tumors, Cy7-labeled antibodies were superior to other cyanine dyes like Cy3, Cy5, and Cy5.5, especially for larger and deeper tumors, due to reduced self-masking and dilution effects. caltagmedsystems.co.uk

Non-Invasive Visualization of Injected Materials and Degradation in Animal Models

This compound serves as a robust tool for tracking the fate of biomaterials in vivo. By labeling materials such as hydrogels with this NIR dye, researchers can non-invasively monitor their location, and degradation over time within animal models. In one study, a hydrogel labeled with this compound was injected into mice, and its localization to the kidney was clearly visualized using near-infrared imaging. This methodology not only allowed for the tracking of the injected material but also enabled the direct quantification of its degradation in a living system.

Development of Targeted Imaging Agents (e.g., for Tumor Cells, Receptors)

The carboxylic acid group of Cy7.5 is readily activated to form covalent linkages with amine groups on biomolecules, such as peptides and antibodies. This has been extensively exploited to create targeted imaging agents that can specifically bind to markers of disease, such as receptors overexpressed on tumor cells.

A prominent example is the development of Cy7-labeled RGD (arginine-glycine-aspartic acid) peptides for targeting integrin αvβ3, a receptor highly expressed on angiogenic endothelial cells and various tumor cells. Studies have demonstrated that multimeric RGD peptides conjugated to Cy7 exhibit high affinity and specificity for integrin αvβ3-positive tumors in animal models. lumiprobe.com The tetrameric RGD peptide probe, in particular, has shown the highest tumor activity accumulation and the strongest tumor-to-normal tissue contrast. lumiprobe.com

ProbeTargetApplicationKey Finding
Cy7-labeled RGD peptidesIntegrin αvβ3Tumor imagingMultimeric versions show higher tumor uptake and contrast. lumiprobe.com
Cy7-labeled antibodiesTumor-specific antigensTumor imagingSuperior for deep tissue imaging compared to shorter wavelength cyanine dyes. caltagmedsystems.co.uk
Cy7-Fab(Tocilizumab)Interleukin-6 Receptor (IL-6R)Multiple Myeloma imagingAllowed for tumor identification up to 72 hours post-injection.

Furthermore, fragments of antibodies, such as Fab, have been labeled with Cy7 to target specific receptors like the Interleukin-6 Receptor (IL-6R) in models of multiple myeloma, enabling tumor identification for extended periods.

Imaging Cellular Structures and Processes in Model Organisms

The application of Cy7.5 extends to the visualization of cellular structures and dynamic processes in whole model organisms. While specific examples utilizing this compound for this purpose are emerging, the principles are well-established with other fluorophores in organisms like zebrafish and Drosophila. The optical transparency of zebrafish embryos and larvae, for instance, makes them ideal for in vivo imaging of cellular and subcellular events. By conjugating Cy7.5 to specific probes, researchers can potentially track cell migration, differentiation, and organelle dynamics in these intact, living systems.

Development of Specialized Fluorescent Probes and Sensors

The versatility of this compound's chemistry allows for its incorporation into more complex molecular probes and sensors that can report on specific aspects of their microenvironment or the presence of particular biomolecules.

Design of Environment-Sensitive Probes (e.g., pH)

The fluorescence properties of some cyanine dyes can be modulated by their local environment, including pH. This has led to the design of pH-sensitive probes that can visualize acidic compartments within cells, such as endosomes and lysosomes. While the intrinsic pH sensitivity of Cy7.5 is not pronounced, its carboxylic acid group can be utilized in the rational design of ratiometric pH sensors. For example, by coupling Cy7.5 with a pH-sensitive fluorophore, the resulting probe can provide a ratiometric response to pH changes, where the emission intensity of one fluorophore changes with pH while the other remains stable, allowing for quantitative pH measurements.

Creation of Probes for Specific Biomolecules (e.g., Proteins, Enzymes)

This compound is a key component in the creation of activatable probes, particularly for detecting enzyme activity. These probes are designed to be in a "quenched" or non-fluorescent state until they are acted upon by a specific enzyme. The enzymatic cleavage of a quenching moiety from the Cy7.5 molecule results in a significant increase in fluorescence, signaling the presence and activity of the target enzyme. This "turn-on" mechanism provides a high signal-to-noise ratio, making it ideal for sensitive detection of enzymatic activity in complex biological samples and in vivo. For example, a probe based on a Cy7 derivative was developed for the detection of β-galactosidase activity, a biomarker for cellular senescence and certain cancers. Upon enzymatic cleavage, the probe exhibited a "turn-on" NIR fluorescence signal.

Furthermore, the conjugation of Cy7.5 to peptides or other ligands that bind to specific proteins allows for the targeted labeling and visualization of these proteins in their native cellular context. This approach is instrumental in studying protein localization, trafficking, and protein-protein interactions.

Probe TypeTargetMechanismApplication
Activatable ProbeEnzymes (e.g., β-galactosidase)Enzymatic cleavage of a quencher restores fluorescence.Detection of enzyme activity in vitro and in vivo.
Affinity ProbeSpecific proteinsConjugation to a protein-specific ligand (e.g., peptide).Imaging protein localization and dynamics.

Engineering of Dual-Targeting and Ratiometric Fluorescence Probes

The unique properties of cyanine dyes, including Cy7.5 and its derivatives, make them suitable for the development of sophisticated imaging probes. One such application is in the creation of dual-targeting and ratiometric fluorescent probes.

In a proof-of-concept study, a sulfonated derivative, Sulfo-Cyanine7 carboxylic acid, was utilized as the optical signaling component in the synthesis of divalent hybrid imaging agents. nih.gov These agents were designed for dual-modality imaging, combining positron emission tomography (PET) with optical imaging. The researchers successfully conjugated two different targeting vectors—a minigastrin analogue and a cyclic pentapeptide (RGD)—along with the Sulfo-Cyanine7 fluorophore to a chelator scaffold, Fusarinine C. nih.gov This created probes capable of simultaneously targeting two different receptors, the cholecystokinin-2 (CCK-2) receptor and the integrin αVβ3, which are overexpressed in various cancers. nih.gov The resulting bioconjugates demonstrated highly specific receptor-mediated internalization in cell uptake studies. nih.gov

The design of such multi-modal probes allows for a more comprehensive understanding of biological processes by enabling researchers to visualize and quantify the expression of multiple targets simultaneously. While this specific study used a Sulfo-Cy7 derivative, the principle demonstrates the utility of the Cy7.5 scaffold in creating dual-targeting probes for research purposes.

Plasmon-Enhanced Fluorescence Sensing Architectures (e.g., for Arsenite Detection)

Plasmon-enhanced fluorescence (PEF) is a phenomenon that can significantly increase the emission intensity of fluorophores when they are in close proximity to metallic nanostructures. This enhancement is due to the interaction of the fluorophore's excited state with the localized surface plasmons of the metal. While specific research detailing the use of this compound in PEF-based sensing for arsenite detection is not prominently available, the principles of PEF and the known characteristics of cyanine dyes suggest its potential in such applications.

The core principle of PEF involves the coupling of a fluorophore with plasmonic nanoparticles, leading to an augmented emission signal. nih.gov This can result in enhanced quantum yields and decreased fluorescence lifetimes. nih.gov This technology is particularly valuable for detecting weakly emitting fluorophores that might otherwise be unperceivable. nih.gov Studies have demonstrated significant fluorescence enhancement with other cyanine dyes, such as Cy5, when coupled with gold or silver nanoparticles. For example, a 5-fold enhancement in the emission of Cy5 was observed in the presence of 50-nm silver colloidal particles. nih.gov

Given that Cy7.5 is a near-infrared fluorophore with a high extinction coefficient, its incorporation into plasmon-enhanced sensing architectures could lead to highly sensitive detection platforms. axispharm.com The carboxylic acid group on Cy7.5 would allow for its attachment to specifically functionalized metallic nanoparticles, a crucial step in constructing a PEF-based sensor. Such a sensor could theoretically be designed for the detection of various analytes, including heavy metals like arsenite, by incorporating an analyte-specific binding moiety.

Fluorescent Probes for Reactive Oxygen Species Detection

Reactive oxygen species (ROS) are highly reactive molecules that play significant roles in both physiological and pathological cellular processes. nih.gov The development of probes to detect ROS is crucial for understanding their biological functions. A class of fluorescent sensors derived from cyanine dyes, known as hydrocyanines, has been developed for imaging ROS in cell culture, tissue, and in vivo. lumiprobe.com

This family of sensors includes a derivative of Cy7, termed hydro-Cy7. lumiprobe.com These hydrocyanine probes are initially non-fluorescent. lumiprobe.com However, upon reaction with ROS, such as superoxide or the hydroxyl radical, they become oxidized, leading to a significant increase in fluorescence. lumiprobe.com The oxidized hydro-Cy7 fluoresces at approximately 800 nm. lumiprobe.com

An important feature of these probes is their membrane permeability in the reduced (non-fluorescent) state, allowing them to enter cells. lumiprobe.com Once inside a cell that is overproducing ROS, they are oxidized into charged, membrane-impermeable molecules, causing them to accumulate and generate a fluorescent signal. lumiprobe.com Studies have shown that hydrocyanine probes exhibit high selectivity for radical oxidants and superoxide over other reactive species like hydrogen peroxide and nitric oxide. lumiprobe.com This demonstrates the potential of this compound derivatives to be engineered into specific and sensitive probes for the detection of ROS in biological systems.

Application in Drug Delivery Research Systems (Preclinical)

In preclinical drug delivery research, the ability to track the carrier and visualize its journey to and within the target cells is fundamental. This compound is frequently employed for these purposes due to its near-infrared fluorescence, which allows for non-invasive imaging in in vivo models. researchgate.net

Tracking of Nanoparticles and Drug Carriers

The covalent labeling of nanoparticles and other drug carriers with this compound enables researchers to monitor their biodistribution and accumulation in target tissues. lumiprobe.com The carboxylic acid functional group can be activated to form an NHS ester, which then readily reacts with amine groups on the surface of nanoparticles or drug carrier molecules. nih.gov

Fluorescently labeled nanoparticles are instrumental in understanding their pharmacological behavior, specificity, and elimination kinetics. lumiprobe.com By tracking the fluorescence signal, researchers can gain insights into how different formulations affect the delivery efficiency and off-target accumulation of the therapeutic agent. For instance, Cy7.5-labeled materials have been used in animal models to non-invasively image and quantify the localization and degradation of injected hydrogels. researchgate.net

It is important to note that the process of labeling a nanoparticle with a fluorescent dye can potentially alter its biodistribution pattern. nih.gov Therefore, careful validation is necessary to ensure that the observed distribution of the dye accurately reflects the behavior of the nanoparticle carrier itself. nih.gov

Table 1: Research Findings on Nanoparticle and Drug Carrier Tracking with Cyanine Dyes

Research Focus Key Finding
Biodistribution of Nanoparticles Fluorescent labeling allows for the analysis of nanoparticle fate in living organisms. However, the labeling process itself can alter the original biodistribution.
In Vivo Imaging Near-infrared labeling of materials with Cy7.5 allows for non-invasive imaging and quantification of material degradation in vivo.
Tumor Targeting Cy7-labeled lipid nanoparticles have been used to study the circulation, tumor accumulation, and trafficking of self-assembled nanoparticles in tumor-bearing mouse models.
Intracellular Fate Fluorescence microscopy is a key technique to investigate the intracellular distribution and interactions of various types of nanoparticles, such as liposomes and polymeric nanoparticles.

Visualization of Intracellular Delivery Mechanisms

Understanding how a drug carrier enters a cell and releases its payload is critical for designing effective drug delivery systems. Labeling nanoparticles with this compound allows for the visualization of these intracellular processes using techniques like fluorescence microscopy. axispharm.com

By observing the fluorescence of Cy7.5-labeled carriers, researchers can study the mechanisms of cell internalization, interactions with organelles, and the intracellular degradation of the nanoparticles. For example, confocal microscopy can provide detailed optical sections of cells, revealing the subcellular localization of the fluorescently labeled nanocarriers. This information is vital for designing systems that can overcome intracellular barriers and deliver drugs to their specific targets within the cell.

Dual-fluorescence strategies can also be employed, where the nanoparticle carrier is labeled with one fluorophore (like a Cy7.5 derivative) and the drug cargo is labeled with another. This allows for the simultaneous tracking of both components, providing insights into when and where the drug is released from its carrier inside the cell.

Computational and Theoretical Investigations of Cy7.5 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. arxiv.org DFT calculations are instrumental in predicting a wide range of molecular properties for ground-state systems.

Geometric Optimization and Conformational Energy Analysis

Before calculating molecular properties, it is essential to determine the most stable three-dimensional structure of the molecule. Geometric optimization is a computational process that locates the minimum energy conformation of a molecule. arxiv.org For a flexible molecule like Cy7.5 carboxylic acid, which consists of a long polymethine chain, two indolenine rings, and a carboxylic acid group, multiple local energy minima, or conformers, may exist.

Conformational energy analysis involves exploring the potential energy surface of the molecule to identify these different stable conformers and their relative energies. The carboxylic acid group itself can exist in different conformations, such as syn and anti arrangements, which can be influenced by the solvent environment. nih.govamolf.nl Molecular dynamics simulations can complement DFT calculations to sample a wider conformational space and understand the free energy landscape. nih.gov For this compound, the polymethine chain can adopt various twisted conformations, which can significantly impact its photophysical properties. DFT calculations help in identifying the most probable conformations in different environments (gas phase or in a solvent) and the energy barriers between them. nih.govresearchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers This table presents illustrative data for different potential conformers of this compound as might be determined by DFT calculations.

ConformerDescriptionRelative Energy (kcal/mol)Key Dihedral Angle (°)
Conformer A (Global Minimum)All-trans polymethine chain, syn-carboxyl0.00~180
Conformer BCis-bend in polymethine chain, syn-carboxyl2.5~0
Conformer CAll-trans polymethine chain, anti-carboxyl4.8~180

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compku.edu.cn The HOMO is the orbital from which the molecule is most likely to donate electrons, relating to its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.compku.edu.cn

For cyanine (B1664457) dyes like Cy7.5, the HOMO and LUMO are typically π-orbitals delocalized across the polymethine chain. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A smaller gap generally corresponds to a red-shifted (longer wavelength) absorption maximum and higher chemical reactivity. nih.gov DFT calculations can accurately predict the energies and spatial distributions of these orbitals. ijastems.org The introduction of a carboxylic acid group can subtly alter the electronic structure and the HOMO-LUMO gap, potentially influencing the dye's spectral properties and its interaction with other molecules. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for this compound Illustrative FMO data for the ground-state (S0) geometry of this compound, as would be predicted by DFT calculations.

Molecular OrbitalEnergy (eV)Description
LUMO+1-1.85π* orbital on polymethine chain/indolenine rings
LUMO (Lowest Unoccupied MO)-2.50π* orbital primarily on the polymethine chain
HOMO (Highest Occupied MO)-4.25π orbital primarily on the polymethine chain
HOMO-1-4.90π orbital on indolenine rings
HOMO-LUMO Gap (ΔE)1.75-

Vibrational Frequency Analysis

Vibrational frequency analysis, based on DFT calculations, predicts the infrared (IR) and Raman spectra of a molecule. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as bond stretching, bending, or torsion. niscpr.res.in This analysis serves two main purposes: first, the absence of imaginary frequencies confirms that the optimized geometry is a true energy minimum. Second, the calculated spectrum can be compared with experimental FTIR or Raman spectra to validate the computational model and assign spectral bands to specific molecular motions. nih.gov

For this compound, vibrational analysis can identify characteristic frequencies for the polymethine chain vibrations and, importantly, for the carboxylic acid group. Key vibrational modes for the -COOH group include the O-H stretching, C=O stretching, C-O stretching, and O-H bending vibrations. niscpr.res.innih.gov The calculated frequencies for these modes are sensitive to hydrogen bonding and the local environment. nih.gov Calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values. nih.govnih.gov

Table 3: Predicted Vibrational Frequencies for the Carboxyl Group of this compound This table shows typical scaled vibrational frequencies for a carboxylic acid group as predicted by DFT calculations.

Vibrational ModeTypical Scaled Frequency Range (cm⁻¹)Intensity
O-H Stretch3300 - 3500Medium-Strong, Broad
C=O Stretch1720 - 1770Very Strong
C-O Stretch1220 - 1300Strong
O-H In-Plane Bend1380 - 1440Medium
C-OH Torsion550 - 680Weak

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials have applications in optoelectronics and photonics. Organic molecules with extensive π-electron delocalization, such as cyanine dyes, are promising candidates for NLO applications. researchgate.net DFT calculations can predict NLO properties by calculating the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. nih.gov These parameters describe how the molecule's dipole moment responds to an applied external electric field. researchgate.net

For this compound, the long, conjugated polymethine chain is expected to give rise to a significant NLO response. researchgate.net DFT studies can investigate how structural modifications, including changes in the polymethine chain length or the addition of functional groups like the carboxylic acid, can tune these NLO properties. researchgate.net The calculations can provide insights into the structure-property relationships that are essential for designing new NLO materials. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

While DFT is excellent for ground-state properties, understanding the photophysical behavior of a dye like this compound requires studying its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. boisestate.edu It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the properties of excited states, which are crucial for predicting fluorescence. nih.govmdpi.com

Absorption and Emission Spectra Prediction

TD-DFT can predict the electronic absorption spectrum of a molecule by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. researchgate.net The transition with the highest oscillator strength typically corresponds to the main absorption peak (λmax) observed experimentally. For cyanine dyes, this transition is usually the HOMO → LUMO (π → π*) transition. researchgate.net The choice of the DFT functional (e.g., B3LYP, CAM-B3LYP, PBE0) is critical for obtaining accurate predictions for cyanine dyes, as some standard functionals can struggle with the charge-transfer character present in these long-chain molecules. nih.govnih.govarxiv.org

Similarly, by optimizing the geometry of the first excited state (S1) and then calculating the energy of the transition back to the ground state (S0), TD-DFT can predict the emission spectrum (fluorescence). The difference between the absorption and emission maxima is the Stokes shift. Experimental data for Cy7.5 show an absorption maximum around 788 nm and an emission maximum around 808 nm. antibodies.comaxispharm.com TD-DFT calculations aim to reproduce these values, providing a theoretical basis for understanding the dye's characteristic near-infrared (NIR) fluorescence. nih.gov

Table 4: Predicted Photophysical Properties of this compound using TD-DFT This table provides an example of how TD-DFT results would be presented, comparing them with known experimental values.

PropertyPredicted Value (CAM-B3LYP)Experimental ValuePrimary Electronic Transition
Absorption Maximum (λabs)~780 nm~788 nm antibodies.comaxispharm.comS0 → S1 (HOMO → LUMO)
Emission Maximum (λem)~805 nm~808 nm antibodies.comaxispharm.comS1 → S0
Oscillator Strength (f)~2.1N/A (Related to Extinction Coefficient)-
Stokes Shift~25 nm~20 nm axispharm.com-

Understanding Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular Charge Transfer (ICT) is a fundamental photophysical process that can occur in molecules possessing both electron-donating and electron-accepting moieties linked by a π-conjugated system. In the context of cyanine dyes like this compound, the polymethine chain acts as the conjugated bridge through which electron density can be redistributed upon photoexcitation.

Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the nature of ICT states. These calculations can map the electron density distribution in both the ground state (S₀) and the first excited state (S₁). For a molecule like this compound, the indolenine rings can act as both donor and acceptor, with the polymethine chain facilitating the charge transfer. The carboxylic acid group, being an electron-withdrawing group, can also influence the electronic landscape of the molecule, potentially creating a more pronounced charge separation in the excited state.

The environment, particularly solvent polarity, plays a crucial role in stabilizing ICT states. In polar solvents, the charge-separated excited state is stabilized, which can lead to a red-shift in the fluorescence emission spectrum. Computational models can simulate this effect by incorporating solvent models, such as the Polarizable Continuum Model (PCM), to predict the spectral shifts in different environments.

Furthermore, the formation of a Twisted Intramolecular Charge Transfer (TICT) state is a possibility for flexible molecules like cyanine dyes. In a TICT state, a portion of the molecule twists in the excited state, leading to a more complete charge separation and often a non-radiative decay pathway, which quenches fluorescence. Computational investigations can explore the potential energy surface of the excited state to identify energy minima corresponding to planar (ICT) and twisted (TICT) conformations, thereby predicting the likelihood of fluorescence versus non-radiative decay. For this compound, the flexibility of the polymethine chain could allow for such torsional motions.

Table 1: Theoretical Investigation of Intramolecular Charge Transfer (ICT) in Cyanine Dyes

Computational Method Key Findings Relevance to this compound
Time-Dependent Density Functional Theory (TD-DFT) Calculation of ground and excited state electron density distributions. Can predict the extent and direction of charge transfer upon photoexcitation.
Polarizable Continuum Model (PCM) Simulates the effect of solvent polarity on electronic transitions. Helps to understand the experimentally observed solvatochromic shifts in absorption and emission spectra.
Potential Energy Surface (PES) Scans Identifies stable conformations in the excited state, including planar (ICT) and twisted (TICT) geometries. Can elucidate the competition between radiative (fluorescence) and non-radiative decay pathways.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Conformational Analysis of Carboxylic Acid Moieties

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for exploring the conformational landscape of molecules. For this compound, a key area of interest is the conformational flexibility of the carboxylic acid group relative to the rigid cyanine backbone. The carboxylic acid moiety is not directly part of the chromophore, but its orientation can influence the molecule's solubility, aggregation behavior, and interaction with its environment.

The dihedral angle involving the atoms of the carboxylic acid group determines its conformation, which is typically described as syn or anti. Quantum mechanical (QM) calculations on model carboxylic acids have shown that the syn conformation is generally more stable. MM force fields, such as GAFF and GAFF2, are parameterized to reproduce these energy differences.

MD simulations can provide a dynamic picture of the conformational equilibrium of the carboxylic acid group in solution. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe the transitions between different conformational states and determine their relative populations under physiological conditions. For this compound, the bulky indolenine rings and the polymethine chain may sterically hinder the rotation of the carboxylic acid group, potentially leading to a stronger preference for a particular conformation. These simulations can also reveal the extent of hydration around the carboxylic acid group, which is crucial for its solubility and interactions with biological molecules.

Investigation of Intermolecular Interactions (e.g., π-stacking)

The extended, planar aromatic structure of this compound makes it susceptible to intermolecular interactions, particularly π-stacking. This phenomenon, where the π-orbitals of adjacent molecules overlap, is a key driving force for the self-assembly and aggregation of cyanine dyes in solution. MD simulations are well-suited to investigate the nature and strength of these interactions.

In MD simulations, multiple this compound molecules can be placed in a simulation box, and their spontaneous aggregation can be observed over time. These simulations can reveal the preferred stacking arrangements, such as H-aggregates (face-to-face) or J-aggregates (offset). The formation of these aggregates has a profound effect on the photophysical properties of the dye, often leading to a blue-shift (H-aggregates) or a red-shift (J-aggregates) in the absorption spectrum.

Table 2: Simulation Parameters for Investigating Intermolecular Interactions of this compound

Simulation Type Force Field Key Parameters Investigated Expected Outcomes
Molecular Dynamics (MD) AMBER, GROMOS Concentration of dye, solvent type, temperature, pressure Spontaneous aggregation, preferred stacking geometries (H- vs. J-aggregates)
Potential of Mean Force (PMF) AMBER, GROMOS Distance and orientation between two dye molecules Free energy of dimerization, stability of π-stacked complexes
Quantum Mechanics/Molecular Mechanics (QM/MM) DFT/AMBER Electronic structure of interacting molecules within a classical environment Accurate description of charge transfer and polarization effects in aggregates

Elucidation of Reaction Mechanisms and Selectivity

Photooxidative Pathways and Photoconversion Mechanisms

Cyanine dyes, including those in the Cy7 family, are known to undergo photooxidation and photoconversion upon irradiation with light, particularly in the presence of oxygen. These processes can lead to the degradation of the fluorophore or its conversion into a different fluorescent species. Computational methods can be employed to elucidate the underlying mechanisms of these reactions.

A common photooxidative pathway involves the interaction of the excited state of the dye with molecular oxygen to produce singlet oxygen (¹O₂). Singlet oxygen is a highly reactive species that can then attack the electron-rich polymethine chain of the cyanine dye. This can lead to the cleavage of the polymethine chain, resulting in a loss of conjugation and, consequently, a loss of fluorescence. This process is often referred to as photobleaching.

Another important mechanism is photoconversion, where the cyanine dye is transformed into a new, often blue-shifted, fluorescent molecule. For heptamethine cyanines like Cy7.5, a common photoconversion pathway is the "phototruncation" of the polymethine chain, where a two-carbon unit is excised, converting the Cy7 derivative into a Cy5

Influence of pKa on Reaction Pathways

The pKa, or acid dissociation constant, of this compound is a critical parameter that dictates its chemical behavior in environments of varying pH. The protonation state of the carboxylic acid group, as well as other potentially ionizable moieties within the cyanine structure, significantly influences the molecule's electronic properties, and consequently, its reaction pathways. Computational studies, often employing density functional theory (DFT), are instrumental in elucidating these pH-dependent mechanisms.

The primary site of protonation is the carboxylic acid group, which exists predominantly in its deprotonated carboxylate form at physiological pH. However, other parts of the cyanine dye, such as the nitrogen atoms in the indolenine rings, can also be protonated under more acidic conditions. The protonation state has a profound impact on the electron distribution along the polymethine chain, which is the chromophore of the dye. This, in turn, affects the dye's absorption and fluorescence properties, as well as its susceptibility to nucleophilic or electrophilic attack.

pH-Dependent Reaction Mechanisms:

Computational models have shown that the reactivity of the polymethine chain is highly dependent on the protonation state of the molecule. For instance, in its deprotonated form, the carboxylate group can act as an intramolecular electron-donating group, influencing the electron density along the chain. This can affect the susceptibility of different carbon atoms in the chain to nucleophilic attack.

A key reaction pathway for cyanine dyes is their interaction with nucleophiles, such as thiols. The rate and site of nucleophilic addition to the polymethine chain are influenced by the electron distribution, which is modulated by the pH and the protonation state of the molecule. Computational studies can predict the most likely sites of attack by calculating the partial charges and frontier molecular orbitals (HOMO and LUMO) of the dye in its different protonation states.

For example, in a neutral or basic medium, the deprotonated carboxylate form of this compound may exhibit a different regioselectivity for nucleophilic attack compared to its protonated form in an acidic medium. The change in the electronic landscape upon protonation can either activate or deactivate certain positions on the polymethine chain towards reaction.

Data on Calculated pKa Values and pH-Dependent Properties of Related Cyanine Dyes:

Protonation StatepH RangeAbsorption Maximum (λmax)Key Structural Change
Deprotonated> 6.0~750 nmIndolenine nitrogens are neutral.
Protonated< 4.7~520 nmProtonation of an indolenine nitrogen.

This data highlights how a change in pH, and consequently the protonation state as dictated by the pKa, can dramatically alter the photophysical properties, which is a direct reflection of changes in the underlying electronic structure and reactivity.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at correlating the structural features of molecules with their physicochemical properties. For this compound, QSPR models can be developed to predict a range of important characteristics, including its spectral properties, photostability, and reactivity, based on a set of calculated molecular descriptors.

The foundation of QSPR lies in the principle that the properties of a chemical compound are determined by its molecular structure. By quantifying various aspects of the molecular structure using numerical descriptors, it is possible to build mathematical models that can predict the properties of new or untested compounds.

Molecular Descriptors in QSPR Models for Cyanine Dyes:

A wide array of molecular descriptors can be calculated for this compound to be used in QSPR models. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is particularly important for predicting the absorption wavelength.

Topological Descriptors: These are numerical representations of the molecular topology, including connectivity indices and shape indices. They provide information about the size, shape, and branching of the molecule.

Geometrical Descriptors: These descriptors are derived from the 3D coordinates of the atoms in the molecule and include parameters like molecular surface area, volume, and ovality.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide a more detailed description of the electronic structure. Examples include the distribution of electron density and the electrostatic potential.

Predicting Photophysical and Photochemical Properties:

QSPR models have been successfully applied to predict various properties of cyanine dyes. For a series of substituted heptamethine cyanines, a systematic study revealed a strong correlation between the nature and position of substituents on the polymethine chain and the resulting photophysical and photochemical properties.

The following table summarizes the observed trends in a library of Cy7 derivatives, which can form the basis for developing predictive QSPR models.

Substituent PropertyPosition on Polymethine ChainEffect on Absorption Maximum (λabs)Effect on Photostability
Electron-donatingC4'Bathochromic shift (red-shift)Generally decreased
Electron-withdrawingC4'Hypsochromic shift (blue-shift)Generally increased
Bulky groupsC2', C6'Hypsochromic shiftCan increase or decrease depending on the specific group

These empirical relationships can be quantified using QSPR models. For instance, a multiple linear regression (MLR) or a more sophisticated machine learning model could be trained on a dataset of cyanine dyes with known properties and their corresponding calculated descriptors. The resulting equation would allow for the prediction of properties for new, unsynthesized derivatives of this compound.

A hypothetical QSPR model for predicting the absorption maximum (λmax) of a Cy7.5 derivative could take the form:

λmax = c0 + c1 * (HOMO-LUMO gap) + c2 * (Hammett constant of substituent) + c3 * (Steric parameter) + ...

Where the 'c' values are coefficients determined from the regression analysis. Such models are invaluable tools in the rational design of novel cyanine dyes with tailored properties for specific applications, such as improved photostability for in vivo imaging or fine-tuned absorption spectra for multiplexing.

Future Directions and Emerging Research Avenues

The continuous evolution of biomedical imaging and diagnostics necessitates the development of advanced molecular probes with superior performance. Cy7.5 carboxylic acid, a cornerstone near-infrared (NIR) fluorophore, is at the forefront of this evolution. Researchers are actively exploring several promising avenues to enhance its capabilities and broaden its applications. These future directions focus on creating next-generation dyes with improved photophysical properties, integrating them into sophisticated multimodal imaging systems, developing novel and more efficient conjugation strategies, expanding their use in biosensing, and leveraging computational tools for rational design.

Q & A

Basic Research Questions

Q. What are the key spectroscopic and chromatographic methods for characterizing Cy7.5 carboxylic acid purity and structural integrity?

  • Methodological Answer : this compound purity can be assessed via HPLC (High-Performance Liquid Chromatography) using a C18 reverse-phase column and UV-Vis detection at its absorbance maximum (e.g., ~750 nm for Cy7 dyes). Structural integrity is confirmed using 1H/13C NMR to verify carboxylate proton signals (δ ~12-14 ppm) and carbon environments, complemented by FT-IR to identify the carboxylic acid C=O stretch (~1700 cm⁻¹). For quantitative purity, elemental analysis (%C, %H, %N) should align with theoretical values within ±0.3% .

Q. How can titration methods be optimized to determine the dissociation constant (pKa) of this compound in aqueous solutions?

  • Methodological Answer : Use potentiometric titration with standardized NaOH (0.1 M) under inert atmosphere to avoid CO₂ interference. Monitor pH changes with a calibrated microelectrode, and apply the Henderson-Hasselbalch equation to calculate pKa. Ensure ionic strength is controlled (e.g., 0.1 M KCl), and validate results via UV-Vis spectrophotometry by tracking absorbance shifts at pH-dependent wavelengths (e.g., 650–800 nm). Triplicate trials reduce error margins to ±0.05 pH units .

Q. What experimental protocols are recommended for synthesizing this compound derivatives while minimizing side reactions?

  • Methodological Answer : Employ carbodiimide-mediated coupling (e.g., EDC/NHS) in anhydrous DMF or DMSO at 4°C to activate the carboxylate group. Use a 1.2:1 molar ratio of EDC to this compound to prevent over-activation. Purify via silica gel chromatography (gradient elution: 5–20% MeOH in CH₂Cl₂) and validate by LC-MS to confirm derivative mass and absence of unreacted starting material .

Advanced Research Questions

Q. How do structural modifications of this compound influence its interaction with biological targets, particularly in fluorescence imaging?

  • Methodological Answer : Modify the carboxylic acid moiety with bioisosteres (e.g., tetrazoles, acyl sulfonamides) to alter polarity and binding affinity. Assess fluorescence quantum yield (Φ) in PBS vs. serum-containing media using a fluorimeter with integrating sphere. Compare Förster Resonance Energy Transfer (FRET) efficiency when conjugated to target proteins (e.g., antibodies) versus unmodified Cy7.5. Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes and steric clashes .

Q. What mechanistic insights explain the role of this compound in catalytic oxidation reactions, and how do reaction conditions affect product selectivity?

  • Methodological Answer : In Mn-catalyzed oxidations, this compound acts as a bridging ligand , stabilizing Mn(III/IV) intermediates. Monitor reaction kinetics via UV-Vis (e.g., Mn-O charge-transfer bands at 450–500 nm) and use EPR spectroscopy to detect paramagnetic species. Adjust solvent polarity (e.g., acetonitrile vs. water) and pH (4–7) to control selectivity: acidic conditions favor epoxidation, while neutral pH enhances dihydroxylation. GC-MS analysis quantifies product ratios .

Q. How can researchers resolve contradictions in fluorescence quenching data for this compound in complex biological matrices?

  • Methodological Answer : Perform time-resolved fluorescence decay assays to distinguish static quenching (binding-induced) from dynamic quenching (collisional). Use Stern-Volmer plots to calculate quenching constants (Ksv) in buffer vs. cell lysates. If discrepancies arise, validate with fluorescence correlation spectroscopy (FCS) to assess diffusion-driven interactions. Control for autofluorescence via background subtraction using unlabeled samples .

Q. What strategies improve the stability of this compound conjugates under physiological conditions?

  • Methodological Answer : Incorporate polyethylene glycol (PEG) spacers (e.g., PEG₄) between the dye and targeting moiety to reduce enzymatic degradation. Assess stability via accelerated aging studies (37°C, 7 days in PBS + 10% FBS) with periodic HPLC monitoring. Compare hydrolysis rates (t½) of ester vs. amide linkages. For in vivo applications, encapsulate conjugates in liposomes with surface carboxylate groups to enhance circulation time .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting melting point data for this compound across studies?

  • Methodological Answer : Cross-validate results using differential scanning calorimetry (DSC) to measure phase transitions (±0.5°C accuracy). Check for polymorphism via powder X-ray diffraction (PXRD) . If discrepancies persist, assess solvent recrystallization history (e.g., ethanol vs. acetone) and heating rates (1–10°C/min). Report melting ranges (onset–peak) rather than single values .

Q. What statistical approaches are optimal for comparing this compound’s fluorescence intensity across experimental replicates?

  • Methodological Answer : Apply ANOVA with Tukey’s post-hoc test to compare means of ≥3 independent experiments. Normalize data to internal controls (e.g., reference dyes) and log-transform skewed distributions. Use Grubbs’ test to identify outliers. Report effect sizes (Cohen’s d) and 95% confidence intervals to contextualize significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.